2-(2,5-Dimethoxyphenyl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

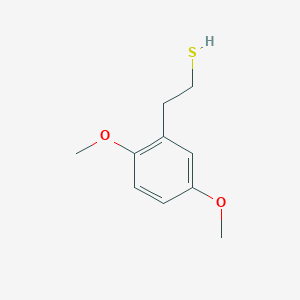

2-(2,5-Dimethoxyphenyl)ethanethiol: is an organic compound with the molecular formula C10H14O2S . It belongs to the family of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is notable for its aromatic structure, which includes two methoxy groups attached to a benzene ring, and an ethanethiol group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,5-Dimethoxyphenyl)ethanethiol typically involves the following steps:

Starting Material: The synthesis begins with 2,5-dimethoxybenzene.

Grignard Reaction: The brominated product is then subjected to a Grignard reaction with methyl bromoacetate in the presence of CoCl2 and magnesium strips in an anhydrous tetrahydrofuran (THF) solvent.

Reduction: The final step involves the reduction of the intermediate product to yield this compound.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 2-(2,5-Dimethoxyphenyl)ethanethiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions.

Reduction: The compound can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide (H2O2) or iodine (I2) can be used for oxidation reactions.

Substitution: Reagents such as bromine (Br2) or chloromethane (CH3Cl) in the presence of a Lewis acid catalyst can be used for substitution reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used for reduction reactions.

Major Products:

Oxidation: Formation of disulfides.

Substitution: Formation of substituted aromatic compounds.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

2-(2,5-Dimethoxyphenyl)ethanethiol has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

Biology: The compound can be used in studies involving thiol-based biochemistry and enzymatic reactions.

Medicine: It may serve as an intermediate in the synthesis of pharmaceutical compounds.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,5-Dimethoxyphenyl)ethanethiol involves its interaction with molecular targets through its thiol group. Thiols are known to form covalent bonds with electrophilic centers in proteins and enzymes, potentially altering their function. The methoxy groups on the aromatic ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

- 2-(2,5-Dimethoxyphenyl)ethane-1-thiol

- 2,5-Dimethoxyphenylacetic acid

- 2,5-Dimethoxyphenethylamine

Comparison:

- 2-(2,5-Dimethoxyphenyl)ethane-1-thiol: Similar in structure but differs in the position of the thiol group.

- 2,5-Dimethoxyphenylacetic acid: Contains a carboxylic acid group instead of a thiol group, leading to different reactivity and applications.

- 2,5-Dimethoxyphenethylamine: Contains an amine group, making it more relevant in the context of neurotransmitter analogs and psychoactive substances.

The uniqueness of 2-(2,5-Dimethoxyphenyl)ethanethiol lies in its combination of methoxy and thiol groups, which confer distinct chemical properties and reactivity patterns compared to its analogs.

Biological Activity

2-(2,5-Dimethoxyphenyl)ethanethiol is an organosulfur compound with the molecular formula C10H14O2S. Characterized by a thiol group (-SH) attached to an ethanethiol structure and a 2,5-dimethoxyphenyl substituent, this compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis. The presence of the thiol group allows for interactions with various biological molecules, particularly proteins, which may lead to significant physiological effects.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key Structural Features:

- Thiol Group (-SH): Facilitates covalent bonding with cysteine residues in proteins.

- Methoxy Groups (-OCH3): Enhance solubility and bioavailability.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may stem from several mechanisms:

- Protein Interaction: The thiol group can form covalent bonds with cysteine residues in proteins, potentially altering their structure and function. This interaction may modulate enzyme activities and cellular signaling pathways.

- Antioxidant Properties: Compounds with similar structures have been studied for their antioxidant capabilities, which may extend to this compound as well. The methoxy groups could contribute to these properties by stabilizing radical species.

- Cellular Pathway Modulation: Preliminary studies suggest that this compound could influence cellular pathways through thiolation processes, modifying protein functions and potentially leading to therapeutic effects.

Biological Activity Studies

Several studies have focused on the biological activity of this compound. Below are summarized findings from key research efforts:

| Study | Findings |

|---|---|

| In Vitro Protein Interaction Studies | Demonstrated that this compound binds to cysteine residues in various enzymes, affecting their catalytic activity. |

| Antioxidant Activity Assessment | Exhibited significant antioxidant activity in assays measuring free radical scavenging ability. |

| Cell Signaling Pathway Analysis | Indicated potential modulation of MAPK and PI3K/Akt pathways through protein thiolation processes. |

Properties

Molecular Formula |

C10H14O2S |

|---|---|

Molecular Weight |

198.28 g/mol |

IUPAC Name |

2-(2,5-dimethoxyphenyl)ethanethiol |

InChI |

InChI=1S/C10H14O2S/c1-11-9-3-4-10(12-2)8(7-9)5-6-13/h3-4,7,13H,5-6H2,1-2H3 |

InChI Key |

OSQBOGHDLPACCI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)CCS |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.